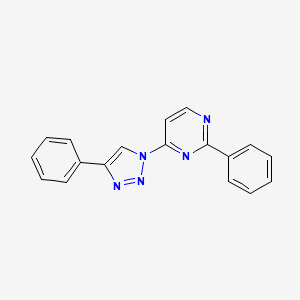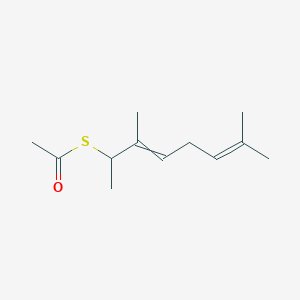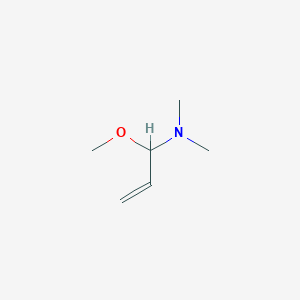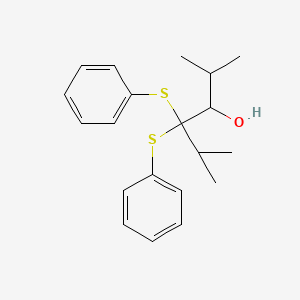![molecular formula C12H16NO5P B14390533 Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate CAS No. 88184-53-6](/img/structure/B14390533.png)
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate is an organophosphorus compound with a unique structure that includes both phosphonate and oxime functionalities
Méthodes De Préparation
The synthesis of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The phosphonate group can mimic phosphate groups, interfering with biological pathways that involve phosphorylation.
Comparaison Avec Des Composés Similaires
Similar compounds to Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate include other organophosphorus compounds with oxime functionalities. These compounds share similar reactivity and applications but may differ in terms of their specific chemical properties and biological activities. Examples include:
- Dimethyl {2-[(hydroxyimino)-2-phenylethyl}phosphonate
- Dimethyl {2-[(methoxyimino)-2-phenylethyl}phosphonate
Propriétés
Numéro CAS |
88184-53-6 |
|---|---|
Formule moléculaire |
C12H16NO5P |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
[(2-dimethoxyphosphoryl-1-phenylethylidene)amino] acetate |
InChI |
InChI=1S/C12H16NO5P/c1-10(14)18-13-12(9-19(15,16-2)17-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
REDMYLSQZOXXNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON=C(CP(=O)(OC)OC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)


![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)

